Validated Utility as a Difluoromethoxylation and Trifluoromethoxylation Reagent
This compound is explicitly claimed and demonstrated in a granted patent as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes, a specific synthetic transformation [1]. This is a direct, functional differentiation from the vast majority of diazepane analogs, which lack this demonstrated utility.
| Evidence Dimension | Specific Synthetic Application |
|---|---|
| Target Compound Data | Validated reagent for difluoromethoxylation and trifluoromethoxylation |
| Comparator Or Baseline | Typical 1,4-diazepane derivatives (e.g., 1-benzyl-1,4-diazepane, CAS 4410-12-2) |
| Quantified Difference | Not applicable (qualitative application difference) |
| Conditions | Organic synthesis, as described in patent claims |
Why This Matters
This established utility provides a clear, application-driven reason for procurement over generic diazepane scaffolds for research groups focused on late-stage fluorination.
- [1] The Research Foundation for the State University of New York. Patent. Process of using the compound as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes. US Patent. Filed February 26, 2019, and Issued September 19, 2023. View Source
